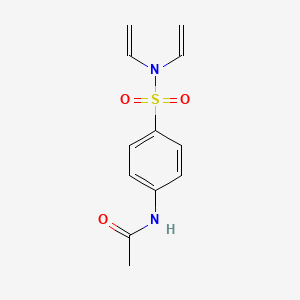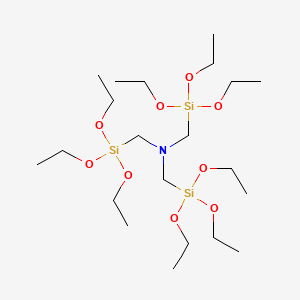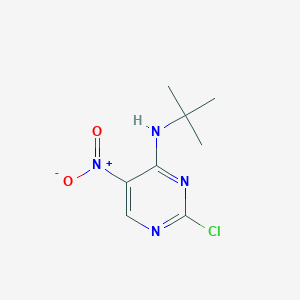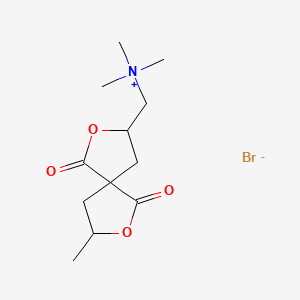
nickel;yttrium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel-yttrium compounds are a class of intermetallic compounds that combine the properties of both nickel and yttrium. These compounds are known for their unique catalytic, magnetic, and structural properties, making them valuable in various scientific and industrial applications. Nickel, a transition metal, is known for its high thermal and electrical conductivity, while yttrium, a rare earth element, is recognized for its ability to improve the mechanical properties and oxidation resistance of alloys.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel-yttrium compounds can be synthesized through various methods, including:
Hydrothermal Synthesis: This method involves the reaction of nickel and yttrium precursors in an aqueous solution at high temperatures and pressures.
Sol-Gel Method: This technique involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.
Electrochemical Synthesis: This method involves the reduction of yttrium ions on a nickel substrate in a molten salt medium.
Industrial Production Methods
In industrial settings, nickel-yttrium compounds are often produced using high-temperature solid-state reactions. This involves mixing nickel and yttrium powders, pressing them into pellets, and then heating them in a controlled atmosphere to form the desired intermetallic compound. The process parameters, such as temperature and time, are optimized to achieve high purity and uniformity.
Chemical Reactions Analysis
Types of Reactions
Nickel-yttrium compounds undergo various chemical reactions, including:
Reduction: Nickel-yttrium compounds can be reduced to their metallic forms using hydrogen or other reducing agents.
Substitution: These compounds can undergo substitution reactions where one element is replaced by another, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Commonly performed using hydrogen gas at high temperatures.
Substitution: Often involves the use of molten salts or other reactive media to facilitate the exchange of elements.
Major Products Formed
Oxidation: Nickel oxide (NiO) and yttrium oxide (Y₂O₃).
Reduction: Metallic nickel and yttrium.
Substitution: Various intermetallic compounds with altered compositions and properties.
Scientific Research Applications
Nickel-yttrium compounds have a wide range of applications in scientific research, including:
Magnetic Materials: Due to their unique magnetic properties, nickel-yttrium compounds are studied for use in magnetic storage devices and other electronic applications.
Biomedical Applications: Yttrium oxide nanoparticles, combined with nickel, are explored for their potential in cancer therapy, bioimaging, and biosensing.
High-Temperature Alloys: Nickel-yttrium alloys are used in high-temperature applications, such as in aerospace and power generation, due to their excellent oxidation resistance and mechanical properties.
Mechanism of Action
The mechanism by which nickel-yttrium compounds exert their effects is largely dependent on their structure and composition. For example, in catalytic applications, the high surface area and dispersion of nickel nanoparticles on yttrium oxide supports enhance the catalytic activity by providing more active sites for the reaction . In high-temperature alloys, the addition of yttrium improves the oxidation resistance by promoting the formation of a stable oxide layer that protects the underlying metal .
Comparison with Similar Compounds
Nickel-yttrium compounds can be compared with other similar intermetallic compounds, such as:
Nickel-Aluminum Compounds: These compounds are also used in high-temperature applications but may not offer the same level of oxidation resistance as nickel-yttrium compounds.
Nickel-Cobalt Compounds: Known for their magnetic properties, these compounds are used in electronic applications but may not have the same catalytic efficiency as nickel-yttrium compounds.
Yttrium-Aluminum Compounds: These compounds are used in optical and laser applications but may not provide the same mechanical strength as nickel-yttrium compounds.
Properties
CAS No. |
12035-61-9 |
|---|---|
Molecular Formula |
NiY |
Molecular Weight |
147.599 g/mol |
IUPAC Name |
nickel;yttrium |
InChI |
InChI=1S/Ni.Y |
InChI Key |
IKBUJAGPKSFLPB-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13782422.png)
![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)







